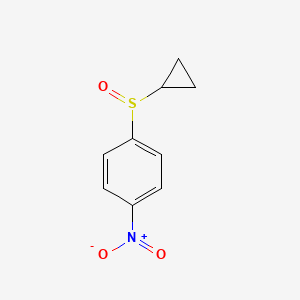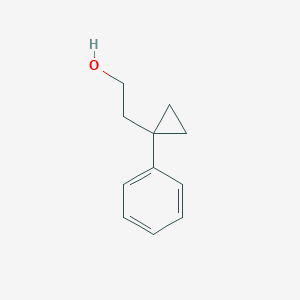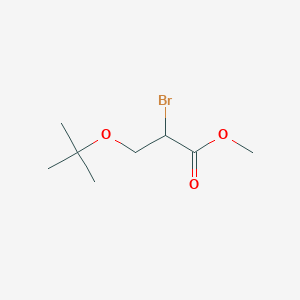
methyl 2-bromo-3-(tert-butoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-bromo-3-(tert-butoxy)propanoate is an organic compound with the molecular formula C8H15BrO3. It is a brominated ester that features a tert-butoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-bromo-3-(tert-butoxy)propanoate can be synthesized through the bromination of methyl 3-tert-butoxypropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of methyl 2-bromo-3-tert-butoxypropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of microchannel reactors, which allow for precise control of reaction parameters, is a common approach. This method reduces environmental impact and enhances the selectivity of the bromination process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.
Oxidation Reactions: Oxidation of methyl 2-bromo-3-tert-butoxypropanoate can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of methyl 3-tert-butoxypropanoate derivatives.
Reduction: Formation of methyl 3-tert-butoxypropanol.
Oxidation: Formation of methyl 3-tert-butoxypropanoic acid or methyl 3-tert-butoxypropanone.
Scientific Research Applications
methyl 2-bromo-3-(tert-butoxy)propanoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-tert-butoxypropanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
- Methyl 2-bromo-2-methylpropanoate
- Methyl 2-bromo-3-methylbutanoate
- Methyl 2-bromo-3-ethoxypropanoate
Comparison: methyl 2-bromo-3-(tert-butoxy)propanoate is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to its analogs. The tert-butoxy group also enhances the compound’s stability and reduces the likelihood of side reactions .
Properties
Molecular Formula |
C8H15BrO3 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
methyl 2-bromo-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C8H15BrO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5H2,1-4H3 |
InChI Key |
NQHJWUFRNXYFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



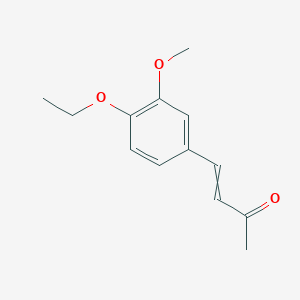
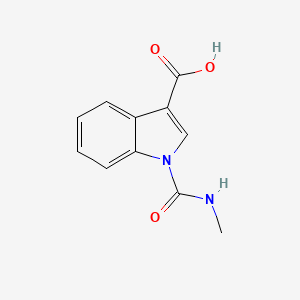
![3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one](/img/structure/B8592604.png)

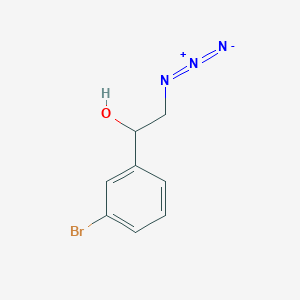
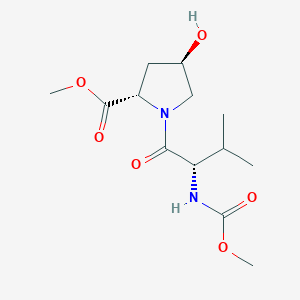
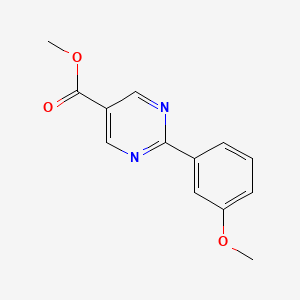
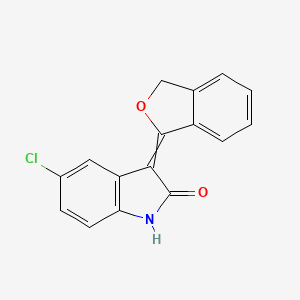
![3-[(Methoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B8592623.png)
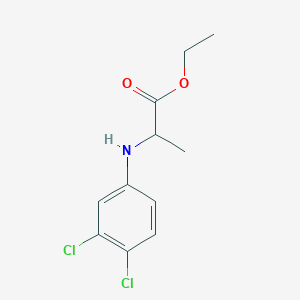
![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)
